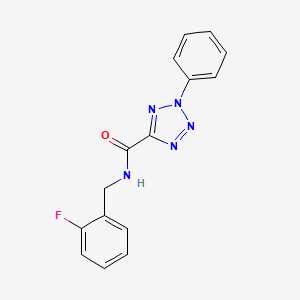

N-(2-fluorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2-phenyltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN5O/c16-13-9-5-4-6-11(13)10-17-15(22)14-18-20-21(19-14)12-7-2-1-3-8-12/h1-9H,10H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKWQWVQDZJABV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable base.

Formation of the Carboxamide: The final step involves the reaction of the intermediate with an amine to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products:

Hydroxylated Derivatives: Formed through oxidation.

Amine Derivatives: Formed through reduction.

Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry: N-(2-fluorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group enhances its binding affinity to these targets, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects

- Fluorine vs. Trifluoromethyl Groups : The 2-fluorobenzyl group in the target compound introduces moderate electronegativity and lipophilicity, whereas trifluoromethyl groups (e.g., in ) significantly increase electron-withdrawing effects and metabolic resistance .

- Aromatic vs. Heterocyclic Hybrids : The phenyl-tetrazole scaffold in the target compound contrasts with hybrid systems like thiazole-pyrazole derivatives (e.g., ), which may offer enhanced binding diversity but increased synthetic complexity.

Physicochemical Properties

- Polar Functional Groups : Hydroxyl and chloro substituents in introduce polarity, which may improve solubility but reduce blood-brain barrier penetration compared to the fluorine-containing target compound .

Biological Activity

N-(2-fluorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrazole Ring : This is achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

- Introduction of the Fluorobenzyl Group : The 2-fluorobenzyl group is introduced through a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable base.

- Formation of the Carboxamide : The final step involves the reaction of the intermediate with an amine to form the carboxamide group.

Biological Activity

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies have indicated that tetrazole derivatives possess antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains .

- Anti-inflammatory Properties : Research suggests that tetrazole compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

- Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Its mechanism may involve interaction with specific molecular targets related to cancer progression .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Inhibits inflammatory pathways | |

| Anticancer | Inhibits cancer cell proliferation |

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in biological systems. The fluorobenzyl group enhances binding affinity, while the tetrazole ring allows for hydrogen bonding and other interactions that modulate target protein activity.

Case Studies and Research Findings

- Antimicrobial Study : A study assessed the antimicrobial efficacy of various tetrazole derivatives, including this compound. The results indicated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Anti-inflammatory Evaluation : In vivo studies demonstrated that the compound significantly reduced paw edema in rat models, indicating its potential as an anti-inflammatory agent. The study compared its effectiveness to phenylbutazone, a standard anti-inflammatory drug .

- Anticancer Activity : A recent investigation focused on the compound's effects on cancer cell lines. It was found to induce apoptosis in specific cancer types, suggesting a promising avenue for further research in oncology .

Table 2: Case Study Results

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-fluorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide?

- Methodological Answer : The compound is typically synthesized via coupling reactions between tetrazole-carboxylic acid derivatives and substituted benzylamines. For example, analogous tetrazole carboxamides are prepared using carbodiimide-based coupling agents (e.g., EDCl or DCC) with HOBt as an activator in anhydrous solvents like DMF or THF under nitrogen atmosphere. Post-synthesis purification involves column chromatography or recrystallization . Specific protocols may adapt solid-phase synthesis for combinatorial libraries, as demonstrated in nucleophilic aromatic substitution (SNAr) reactions on immobilized substrates .

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

- Methodological Answer :

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity, particularly the fluorobenzyl and tetrazole moieties.

- IR spectroscopy identifies carboxamide C=O stretching (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹).

- Mass spectrometry (HRMS/ESI) validates molecular weight and purity.

- X-ray crystallography (if crystals are obtainable) provides definitive confirmation of stereochemistry and packing, as seen in structurally related benzotriazole derivatives .

Q. How is the biological activity of this compound initially screened in academic research?

- Methodological Answer : Initial screening employs in vitro assays tailored to hypothesized targets. For antiallergic activity, the rat passive cutaneous anaphylaxis (PCA) test measures inhibition of histamine release (ID₅₀ values reported for analogs) . For anticancer potential, cytotoxicity assays (e.g., MTT or SRB) against cell lines (e.g., leukemia K562) are used, with IC₅₀ values compared to reference drugs . Solubility and stability in PBS/DMSO are pre-assessed to ensure reliable dosing .

Advanced Research Questions

Q. How do structural modifications to the tetrazole and fluorobenzyl groups influence bioactivity?

- Methodological Answer :

- Substituent Effects : The 2-fluorobenzyl group enhances lipophilicity and target binding, as seen in analogs with improved cytotoxic activity (e.g., dichlorobenzyl derivatives in thiazole-carboxamides) .

- Tetrazole Isomerism : The 1H- vs. 2H-tetrazole configuration impacts electronic properties and hydrogen-bonding capacity. Hansch analysis quantifies contributions of logP, molar refractivity, and Hammett constants to activity .

- Example : Replacing the phenyl group with pyridinyl moieties alters π-π stacking interactions, as modeled via molecular docking against kinase targets .

Q. What in silico and mechanistic approaches are used to study its target engagement?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate binding to kinases (e.g., Src/Abl) based on crystal structures (PDB IDs: 2GQG, 3CS9). Electrostatic complementarity of the fluorobenzyl group with hydrophobic pockets is a key focus .

- Kinase Profiling : Broad-spectrum kinase inhibition assays (e.g., Caliper Mobility Shift) identify off-target effects.

- Metabolic Stability : Microsomal assays (human/rat liver microsomes) quantify CYP450-mediated degradation, guiding prodrug strategies .

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic Optimization : Poor oral bioavailability may arise from low solubility or first-pass metabolism. Strategies include:

- Salt Formation : Co-crystallization with succinic acid to enhance aqueous solubility.

- Prodrug Design : Esterification of the carboxamide group to improve membrane permeability .

- In Vivo Models : Xenograft studies (e.g., K562 leukemia in mice) with PK/PD modeling correlate plasma concentrations with tumor regression. Compound 13 (BMS-354825) achieved complete regression via dual Src/Abl inhibition, illustrating the importance of balancing potency and ADME properties .

Data Contradiction Analysis

Q. How should researchers address conflicting data on cytotoxicity and selectivity?

- Methodological Answer :

- Assay Validation : Replicate studies using standardized protocols (e.g., NCI-60 panel) to minimize inter-lab variability.

- Off-Target Profiling : Check for redox-cycling artifacts (e.g., tetrazole-mediated ROS generation) via NAC (N-acetylcysteine) rescue experiments.

- Structural Analog Comparison : Compare with N-(3-acetyl-5-fluoro-2-hydroxyphenyl)-1H-tetrazole-5-carboxamide (ID₅₀ = 0.16 mg/kg in PCA), where fluorine position critically impacts target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.